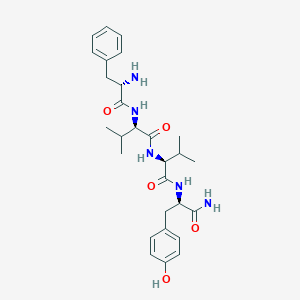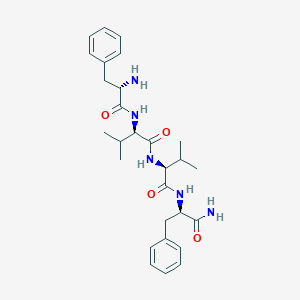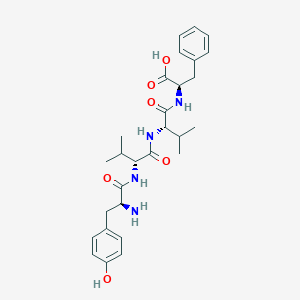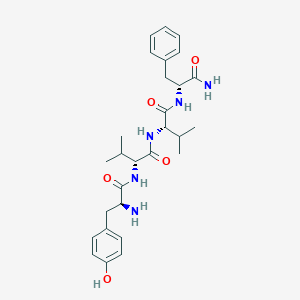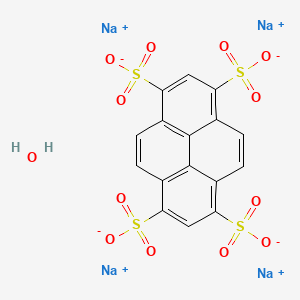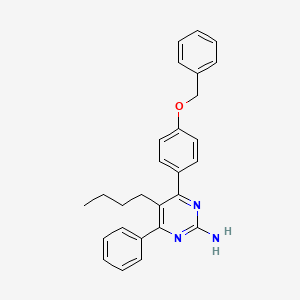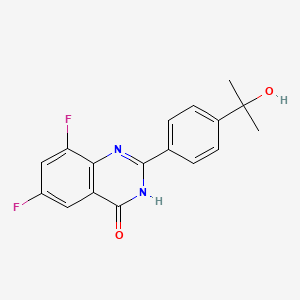
Tankyrase-IN-2
Overview
Description
Tankyrase-IN-2 is a selective, potent, and orally active inhibitor of tankyrase enzymes, specifically targeting tankyrase 1 and tankyrase 2. These enzymes are part of the poly (ADP-ribose) polymerase family and play crucial roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis. This compound has shown promise in scientific research, particularly in the field of cancer therapy, due to its ability to inhibit the activity of tankyrase enzymes and thereby modulate key signaling pathways involved in tumorigenesis .
Mechanism of Action
Target of Action
Tankyrase-IN-2 is a selective, potent, and orally active inhibitor of tankyrase . Its primary targets are Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and participate in the process of poly-ADP-ribosylation of different target proteins . This leads to ubiquitin-mediated proteasomal degradation . Tankyrases are involved in the pathophysiology of many diseases, especially cancer .
Mode of Action
This compound interacts with its targets, TNKS1 and TNKS2, and inhibits their activity . This results in the prevention of poly-ADP-ribosylation of different target proteins . The inhibition of this process disrupts the ubiquitin-mediated proteasomal degradation, thereby stabilizing the target proteins .
Biochemical Pathways
Tankyrases play a crucial role in several biochemical pathways. They are major activators of the Wnt/β-catenin signaling pathway . They mediate the poly-ADP-ribosylation (PARylation) of AXIN1 and AXIN2, two key components of the beta-catenin destruction complex . Poly-ADP-ribosylated target proteins are recognized by RNF146, which mediates their ubiquitination and subsequent degradation . This process is crucial for the regulation of the Wnt/β-catenin signaling pathway .
Pharmacokinetics
This compound has been reported to have favorable physicochemical profile and pharmacokinetic properties . .
Result of Action
The inhibition of tankyrases by this compound disrupts the Wnt/β-catenin signaling pathway . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment . Furthermore, tankyrases are also involved in insulin signaling, particularly GLUT4 translocation . Thus, the inhibition of tankyrases could potentially impact insulin signaling as well .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific cellular environment and the presence of other interacting proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tankyrase-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s potency and selectivity. This may include halogenation, alkylation, or acylation reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tankyrase-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides are used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted analogs with potentially enhanced biological activities.
Scientific Research Applications
Tankyrase-IN-2 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential in cancer therapy. .
Cell Biology: The compound is used to study the role of tankyrase enzymes in cellular processes like telomere maintenance, mitosis, and apoptosis.
Drug Development: this compound serves as a lead compound for developing new inhibitors with improved efficacy and selectivity for various diseases, including cancer, fibrosis, and metabolic disorders.
Biochemical Studies: Researchers use this compound to investigate the biochemical mechanisms of tankyrase-mediated poly-ADP-ribosylation and its impact on protein stability and function.
Comparison with Similar Compounds
Similar Compounds
XAV939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway. Tankyrase-IN-2 is more selective and potent.
G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity.
JW55: Inhibits tankyrase activity and has been studied for its potential in cancer therapy.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency for tankyrase enzymes, with IC50 values of 10 nM for tankyrase 1 and 7 nM for tankyrase 2 . This makes it a valuable tool for dissecting the roles of tankyrase enzymes in various biological processes and for developing targeted therapies for diseases involving dysregulated tankyrase activity.
Properties
IUPAC Name |
6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYLOWAINBPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


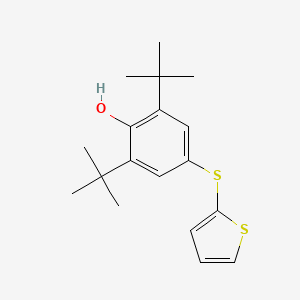
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
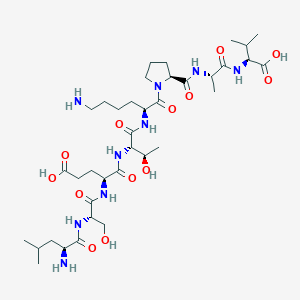
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

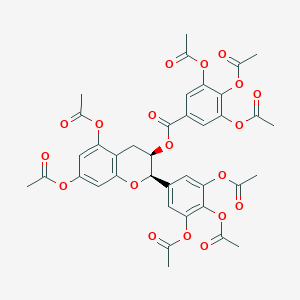
![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
